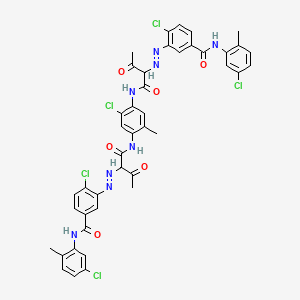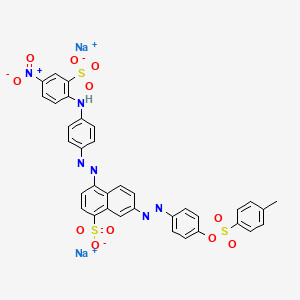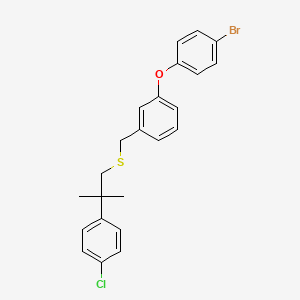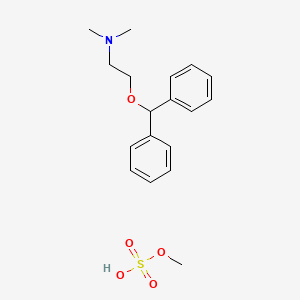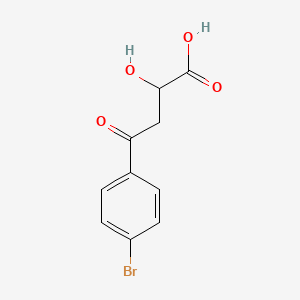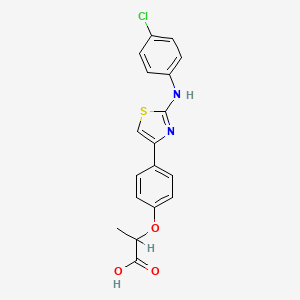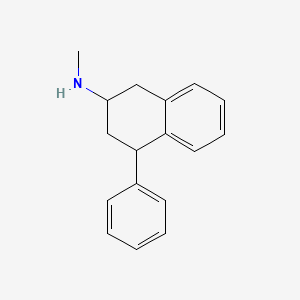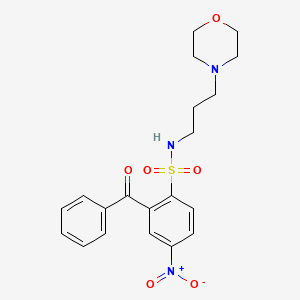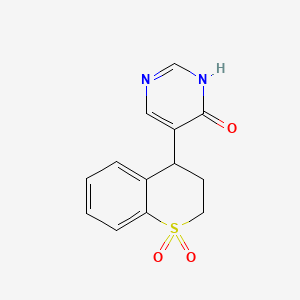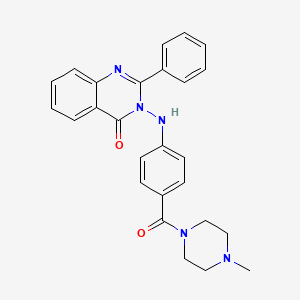
Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-2-phenyl-3(4H)-quinazolinone with 4-aminobenzoyl chloride, followed by the introduction of the piperazine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-2-phenyl-3(4H)-quinazolinone share structural similarities.
Piperazine Derivatives: Other piperazine-based compounds with different substituents.
Uniqueness
The uniqueness of Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)- lies in its specific combination of the quinazolinone and piperazine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
131604-12-1 |
|---|---|
Molecular Formula |
C26H25N5O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[4-(4-methylpiperazine-1-carbonyl)anilino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H25N5O2/c1-29-15-17-30(18-16-29)25(32)20-11-13-21(14-12-20)28-31-24(19-7-3-2-4-8-19)27-23-10-6-5-9-22(23)26(31)33/h2-14,28H,15-18H2,1H3 |
InChI Key |
UAZYYPPDWMSDFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


